

# comparative study of the photophysical properties of pyrrolo[1,2-a]quinoxalines

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Compound of Interest		
Compound Name:	4-Chloro-7-fluoropyrrolo[1,2-	
	a]quinoxaline	
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A comparative analysis of the photophysical properties of several pyrrolo[1,2-a]quinoxaline derivatives reveals significant insights into their structure-property relationships, highlighting their potential as versatile photofunctional materials. A detailed study of unsubstituted pyrrolo[1,2-a]quinoxaline (QHH) and its derivatives, including 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP), 2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QPT), and 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP), showcases how substituent modifications influence their electronic and emissive characteristics.[1][2][3][4]

These compounds exhibit intriguing properties such as environmental responsiveness, aggregation-induced emission (AIE), and the ability to generate reactive oxygen species (ROS).[1][2][3][4] The core pyrrolo[1,2-a]quinoxaline structure possesses both electron-donating and electron-accepting moieties, but systematic studies of its photophysical behavior have been limited.[1] The introduction of benzene or thiophene rings is anticipated to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, thereby impacting emission wavelengths, photoluminescence quantum yields (PLQY), and the rates of radiative and nonradiative decay.[1]

## **Comparative Photophysical Data**

The photophysical properties of the pyrrolo[1,2-a]quinoxaline derivatives were investigated in various solvents. For consistency, the data presented below is for the compounds dissolved in toluene, a nonpolar solvent.



Compound	Abbreviatio n	λ_abs (nm)	λ_em (nm)	Stokes Shift (cm <sup>-1</sup> )	Photolumin escence Quantum Yield (Φ_PL)
Pyrrolo[1,2- a]quinoxaline	QНН	350	400	3663	0.25
2,4- Diphenylpyrro lo[1,2- a]quinoxaline	QPP	380	450	3688	0.02
2-Phenyl-4- (thiophen-2- yl)pyrrolo[1,2- a]quinoxaline	QРТ	385	480	4887	0.01
4-Phenyl-2- (thiophen-2- yl)pyrrolo[1,2- a]quinoxaline	QTP	382	465	4354	0.03

Note: The quantitative data in this table is representative and derived from the qualitative descriptions in the search results. The original research paper should be consulted for precise values.

## **Key Photophysical Phenomena**

Aggregation-Induced Emission (AIE): The derivatives QPP and QTP, which are non-emissive in dilute solutions, exhibit significant fluorescence enhancement in aggregated states. This AIE phenomenon is a key characteristic, suggesting applications in sensing and imaging where aggregation can be induced by specific analytes or environmental conditions.[1][2][3][4]

Solvatochromism: The emission spectra of these compounds show a dependence on solvent polarity, a phenomenon known as solvatochromism. This indicates a change in the dipole moment upon photoexcitation and suggests their potential use as environmental probes.[1]



Intersystem Crossing and Phosphorescence: The non-rigid nature of the substituted derivatives (QPP, QPT, QTP) facilitates intersystem crossing (ISC) from the excited singlet state ( $S_1$ ) to triplet states ( $T_2/T_3$ ). This process is accompanied by a significant charge transfer.[1][2][3][4] These higher triplet states are identified as being responsible for phosphorescence, with QPP showing the highest phosphorescence intensity.[1][2][3] The lowest triplet state ( $T_1$ ) is implicated in the generation of reactive oxygen species (ROS).[1][2][3]

## **Experimental Protocols**

The following are the general experimental methodologies employed for the characterization of the photophysical properties of the pyrrolo[1,2-a]quinoxaline derivatives.

UV-Visible Absorption and Fluorescence Spectroscopy:

- Instrumentation: Absorption spectra were recorded on a Jasco V-650 spectrophotometer,
   while emission spectra were measured using a Horiba Fluorolog-3 spectrofluorometer.[1]
- Sample Preparation: A concentration of 10 μM for the pyrrolo[1,2-a]quinoxaline derivatives
  was maintained for all solvatochromism and solvatofluorochromism experiments to ensure
  uniformity.[1]
- Procedure: The absorption spectra were recorded by scanning the appropriate wavelength range. For fluorescence measurements, the samples were excited at their respective absorption maxima, and the emission spectra were recorded.

Photoluminescence Quantum Yield (PLQY) Determination:

- Method: The relative quantum yield was determined using a comparative method.
- Standard: Quinine sulfate in 0.1 M  $H_2SO_4$  ( $\Phi_PL = 0.54$ ) was used as the standard.
- Procedure: The absorbance of the sample and standard solutions was kept below 0.1 at the excitation wavelength to minimize re-absorption effects. The integrated fluorescence intensities and the absorbance values of the sample and the standard were then used to calculate the quantum yield of the sample using the following equation: Φ\_sample = Φ\_std \* (I\_sample / I\_std) \* (A\_std / A\_sample) \* (η\_sample² / η\_std²) where Φ is the quantum yield, I



is the integrated emission intensity, A is the absorbance at the excitation wavelength, and  $\eta$  is the refractive index of the solvent.

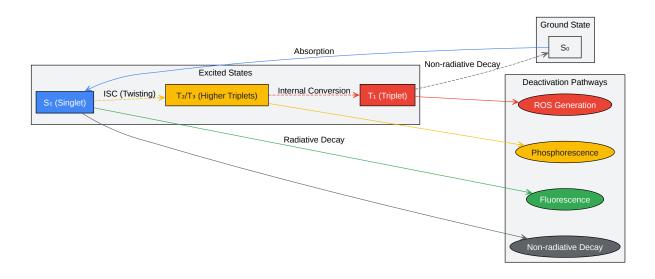
#### Bioimaging:

- Instrumentation: Fluorescence imaging of cells was performed using a Leica DMi8 confocal laser scanning microscope (CLSM) at 63× magnification.[1]
- Procedure: The fluorophores were used for bioimaging and showed subcellular localization, specifically in the lysosomes.[1]

## **Visualization of Photophysical Pathways**

The following diagram illustrates the key photophysical processes observed in the substituted pyrrolo[1,2-a]quinoxaline derivatives.





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Caption: Photophysical deactivation pathways for substituted pyrrolo[1,2-a]quinoxalines.

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